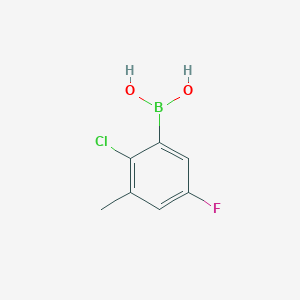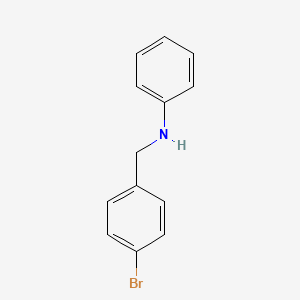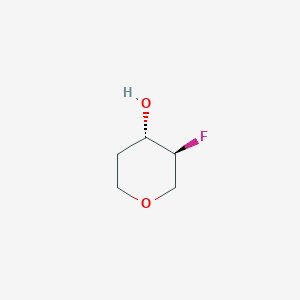![molecular formula C12H9N B6308010 1H-Benzo[f]indole, 98% CAS No. 268-58-6](/img/structure/B6308010.png)
1H-Benzo[f]indole, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzo[f]indole, also known as Indole, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C12H9N and a molecular weight of 167.2066 .
Synthesis Analysis
Indoles are synthesized through various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves a Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions .Molecular Structure Analysis
The molecular structure of 1H-Benzo[f]indole can be represented by the SMILES stringc1ccc2[nH]ccc2c1 . In the 1H spectra, the singlet of the C-10 methyl group appears at approximately 2.60 to 2.80 ppm, the coupled methylene groups of C-11 and C-12 carbons show triplets or multiplets between 2.50 and 3.00 ppm (J = 7.3–8.0 Hz), and the coupled aromatic hydrogen of carbon C-5, C-6, and C-8 are observed as doublets of doublets and two doublets at 7.70 to 8.10 ppm (J = 7.6 and 1.6 Hz) . Chemical Reactions Analysis
Indole is used in the total synthesis of compounds such as goniomitine, (−)-isatisine A, and (±)-aspidospermidine . It is used as an electron donor moiety in synthesizing dyes for organic photovoltaics . It can also be used in the preparation of indole-based conjugated small molecules for nonlinear optics applications .Physical And Chemical Properties Analysis
1H-Benzo[f]indole has a boiling point of 253-254 °C (lit.) and a melting point of 51-54 °C (lit.) .Wissenschaftliche Forschungsanwendungen
- Bd’s unique properties make it an attractive candidate for developing efficient and stable RTUOP devices .
- Researchers investigate Bd-based probes for cancer detection, drug screening, and cellular imaging .
- By tuning the molecular structure, researchers optimize Bd-based materials for specific applications .
RTUOP Materials and Devices
Biological Imaging and Sensing
Optoelectronic Devices
Guest-Matrix Doped Systems
Cation Radical-Involved Mechanism Studies
Aggregated State Phosphorescence
Wirkmechanismus
Target of Action
1H-Benzo[f]indole, also known as Benzoindole, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been found in many important synthetic drug molecules . .
Mode of Action
It is known that indole derivatives, which include 1h-benzo[f]indole, bind with high affinity to multiple receptors , indicating a potential for diverse interactions and effects within biological systems.
Biochemical Pathways
Indole derivatives, including 1H-Benzo[f]indole, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Action Environment
It is known that the compound should be stored under inert gas and should avoid conditions of air and heat .
Safety and Hazards
Eigenschaften
IUPAC Name |
1H-benzo[f]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJIWUNZRZLSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Benzo[f]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)



![t-Butyl N-[(6R)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307960.png)
![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)
![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)


